molecular formula C12H15ClN2S B1483339 5-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2091575-42-5

5-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483339
CAS No.: 2091575-42-5
M. Wt: 254.78 g/mol
InChI Key: LGUBGSFJJABFLH-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction, Paal-Knorr Thiophen Synthesis, and other methods are commonly used .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of thiophene-based compounds can vary based on the substituents attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can undergo C-H arylation at C2 . They can also react with elemental sulfur or EtOCS2K to form a variety of substituted thiophenes .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antitumor Activity

Compounds incorporating thiophene and pyrazole moieties, similar to the target compound, have been synthesized and evaluated for their antitumor properties. For instance, a study presented the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising antitumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

Another research avenue for thiophene-pyrazole compounds is their potential in treating depression. A study synthesized phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for antidepressant activity, revealing significant effects in behavioral models (Mathew, Suresh, & Anbazhagan, 2014).

Antioxidant Agents

The catalytic synthesis of novel chalcone derivatives, featuring thiophene and pyrazole structures, has been investigated for their potent antioxidant activities, demonstrating the versatility of these compounds in scavenging free radicals (Prabakaran, Manivarman, & Bharanidharan, 2021).

Ligand Synthesis

Compounds with pyrazole cores and functionalized side chains, like the target molecule, serve as ligands in coordination chemistry, facilitating the synthesis of complex structures and catalytic systems (Grotjahn et al., 2002).

Anti-inflammatory and Radical Scavenging Agents

Thiophene-appended pyrazoles have been synthesized and assessed for their anti-inflammatory and radical scavenging properties, highlighting the potential of such compounds in developing new therapeutic agents (Prabhudeva et al., 2017).

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their structure and the specific biological target they interact with .

Safety and Hazards

The safety and hazards associated with thiophene-based compounds can vary widely depending on their specific structure. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for detailed information .

Future Directions

Thiophene-based compounds have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

5-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S/c1-9(2)7-15-11(6-13)5-12(14-15)10-3-4-16-8-10/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUBGSFJJABFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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